1-Bromo-8-ethynylnaphthalene

概要

説明

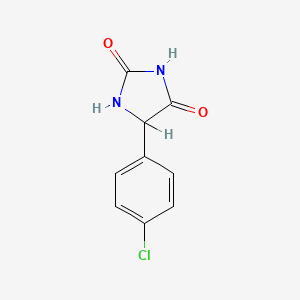

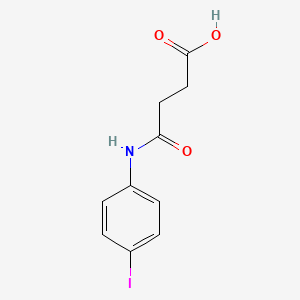

1-Bromo-8-ethynylnaphthalene is a chemical compound with the molecular formula C12H7Br. It has a molecular weight of 231.092 g/mol .

Synthesis Analysis

The synthesis of this compound has been reported in the Journal of Organic Chemistry . The synthesis involves a Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, which is generated under mild conditions from 1,3-dibromobenzene and lithium diisopropylamide (LDA). This gives a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes. A subsequent two-step deoxygenation affords the corresponding 1-bromo-8-methylnaphthalene in high yields .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a bromine atom attached at the 1-position and an ethynyl group attached at the 8-position .科学的研究の応用

Electrochemical Synthesis Applications

1-Bromo-8-ethynylnaphthalene has applications in electrochemical synthesis. The electrochemical reduction of related compounds, like 2-(2,2-dibromovinyl)naphthalene, has been studied for selectively yielding ethynylnaphthalene or bromoalkyne derivatives. This process, demonstrated in the study by Pandolfi, Chiarotto, and Feroci (2018), shows the potential of using similar bromoethynylnaphthalenes in synthesizing various chemical derivatives through controlled electrolysis conditions (Pandolfi, Chiarotto, & Feroci, 2018).

Photopolymerization Studies

In photopolymerization research, derivatives of ethynylnaphthalene, such as 1,4-diethynylnaphthalene, have been shown to polymerize upon UV light exposure. This research, conducted by Rohde and Wegner (1978), highlights the potential use of this compound in the development of polymers with specific properties (Rohde & Wegner, 1978).

Applications in Molecular Studies

A study on 2-ethynylnaphthalene, a compound similar to this compound, demonstrated its role as a mechanism-based inactivator in molecular studies. Roberts et al. (1994) explored its interaction with cytochrome P450, showcasing its relevance in biochemical and pharmacological research (Roberts et al., 1994).

Materials and Supramolecular Chemistry

Bromo-substituted naphthalene derivatives, including those similar to this compound, are utilized in materials and supramolecular chemistry. Z. Ping (2012) discussed the synthesis of bromo-substituted naphthalene dianhydride derivatives, highlighting their importance in the creation of advanced materials and chemical structures (Z. Ping, 2012).

Safety and Hazards

将来の方向性

1-Bromo-8-ethynylnaphthalene could potentially be used in the synthesis of other chemical compounds. For example, it has been used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes .

作用機序

Target of Action

The primary target of 1-Bromo-8-ethynylnaphthalene is the benzylic position of the naphthalene ring . The benzylic position is a carbon atom adjacent to the aromatic ring, which plays a crucial role in the compound’s reactivity and interactions .

Mode of Action

This compound interacts with its target through a process known as free radical bromination . This reaction involves the removal of a hydrogen atom from the benzylic position, creating a free radical that can then react with bromine . The compound can also undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the generation and reaction of free radicals . These radicals can participate in various biochemical reactions, leading to changes in the structure and function of the naphthalene ring .

Pharmacokinetics

The compound’s molecular weight of 23109 g/mol and its structure suggest that it may have significant bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interactions with the benzylic position of the naphthalene ring . These interactions can lead to changes in the ring’s structure and reactivity, potentially affecting the function of molecules and cells that interact with the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Additionally, the compound may pose environmental risks, such as the destruction of ozone in the upper atmosphere .

特性

IUPAC Name |

1-bromo-8-ethynylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h1,3-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXMOUKJDSUHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494144 | |

| Record name | 1-Bromo-8-ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62358-92-3 | |

| Record name | 1-Bromo-8-ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。